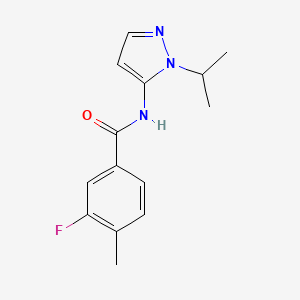
3-fluoro-N-(5-methylpyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(5-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-methylpyridin-2-yl)benzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins. This accumulation has been found to have various physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(5-methylpyridin-2-yl)benzamide have been extensively studied. It has been found to exhibit potent anti-cancer activity, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory activity, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-N-(5-methylpyridin-2-yl)benzamide in lab experiments include its potent inhibitory activity against HDAC6, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research on 3-fluoro-N-(5-methylpyridin-2-yl)benzamide. These include further studies to determine its safety and efficacy in vivo, the development of new derivatives with improved pharmacological properties, and the investigation of its potential applications in the treatment of other diseases, including neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-fluoro-N-(5-methylpyridin-2-yl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. Its potent inhibitory activity against HDAC6, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its anti-inflammatory activity make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in vivo and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-fluoro-N-(5-methylpyridin-2-yl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 2-amino-5-methylpyridine, which is then reacted with 3-fluorobenzoyl chloride to obtain 3-fluoro-N-(5-methylpyridin-2-yl)benzamide. This method has been reported to yield the desired compound in good to excellent yields.
Scientific Research Applications
3-fluoro-N-(5-methylpyridin-2-yl)benzamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent inhibitory activity against various enzymes, including HDAC6, a class IIb histone deacetylase. The inhibition of HDAC6 has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
3-fluoro-N-(5-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-5-6-12(15-8-9)16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCUBHUBNSKBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(5-methylpyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)



![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)



![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
